![molecular formula C10H12F2N2O B13174346 5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)
5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4,4-difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C10H12F2N2O This compound is known for its unique bicyclic structure, which includes a pyrazole ring and a difluorinated oxabicycloheptane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves multiple steps. One common route includes the following steps:
Formation of the oxabicycloheptane ring: This can be achieved through the oxidation of cyclohexene using dendritic complexes.
Introduction of the difluoro groups: Fluorination reactions are carried out using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Pyrazole ring formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Halogen substitution reactions can be performed to replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluorinated oxabicycloheptane moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-oxabicyclo[4.1.0]heptan-2-one: This compound shares the oxabicycloheptane structure but lacks the pyrazole ring and difluoro groups.
1,3-bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound has a similar bicyclic structure but includes a disiloxane moiety.
Uniqueness
5-{4,4-difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrazole is unique due to its combination of a difluorinated oxabicycloheptane and a pyrazole ring
Propriétés
Formule moléculaire |
C10H12F2N2O |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
5-(4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C10H12F2N2O/c1-14-7(2-5-13-14)10-4-3-9(11,12)6-8(10)15-10/h2,5,8H,3-4,6H2,1H3 |
Clé InChI |
MMHFDZQGWNAUJN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C23CCC(CC2O3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


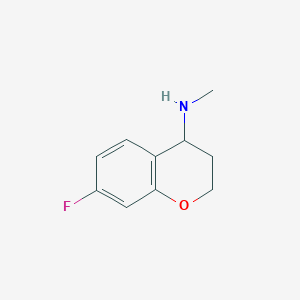

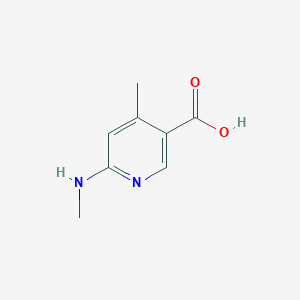
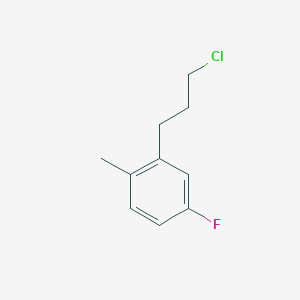


![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
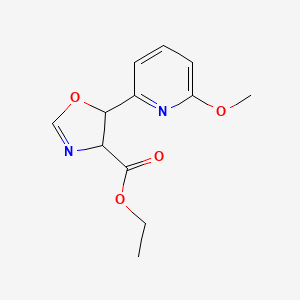
![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
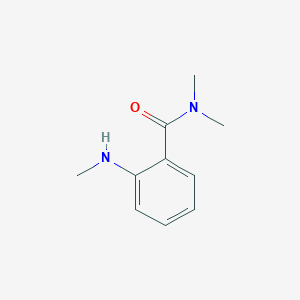
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
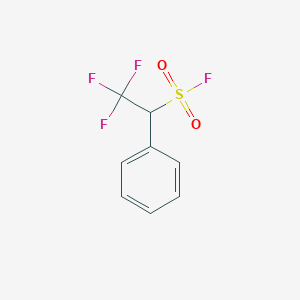
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)

